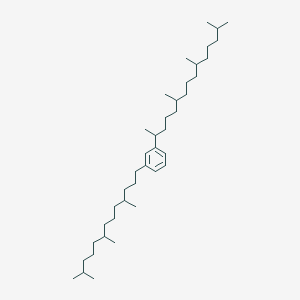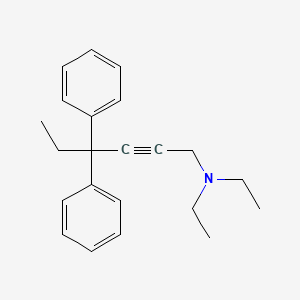
N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a nitrogen atom bonded to two ethyl groups and a hex-2-yn-1-amine backbone with two phenyl groups attached at the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the hex-2-yne backbone. This can be achieved through the coupling of appropriate alkyl halides with acetylene in the presence of a strong base such as sodium amide.
Phenylation: The introduction of phenyl groups at the fourth carbon can be accomplished using a Friedel-Crafts alkylation reaction. This involves the reaction of the alkyne with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Amine Formation: The final step involves the introduction of the diethylamine group. This can be achieved through the reaction of the phenylated alkyne with diethylamine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOEt)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, ethers
科学的研究の応用
N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its amine group can form hydrogen bonds with biological molecules, making it a useful probe in biochemical assays.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors, is ongoing. Its structural features may allow for the design of molecules with improved efficacy and selectivity.
Industry: The compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may contribute to hydrophobic interactions, enhancing the compound’s binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
N,N-Diethyl-4-phenylbut-2-yn-1-amine: Similar structure but with one phenyl group.
N,N-Dimethyl-4,4-diphenylhex-2-yn-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-4,4-diphenylbut-2-yn-1-amine: Similar structure but with a shorter alkyne chain.
Uniqueness: N,N-Diethyl-4,4-diphenylhex-2-yn-1-amine is unique due to its specific combination of structural features, including the diethylamine group, the hex-2-yne backbone, and the two phenyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
134864-06-5 |
|---|---|
分子式 |
C22H27N |
分子量 |
305.5 g/mol |
IUPAC名 |
N,N-diethyl-4,4-diphenylhex-2-yn-1-amine |
InChI |
InChI=1S/C22H27N/c1-4-22(20-14-9-7-10-15-20,21-16-11-8-12-17-21)18-13-19-23(5-2)6-3/h7-12,14-17H,4-6,19H2,1-3H3 |
InChIキー |
NYTCFWKEEXAAGG-UHFFFAOYSA-N |
正規SMILES |
CCC(C#CCN(CC)CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)
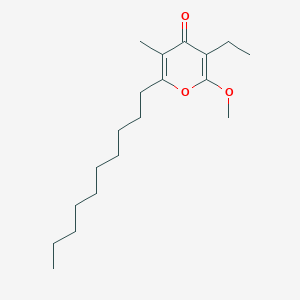
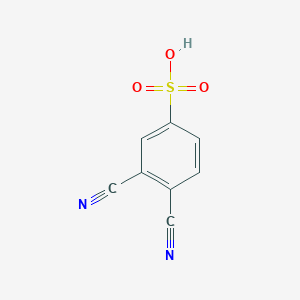
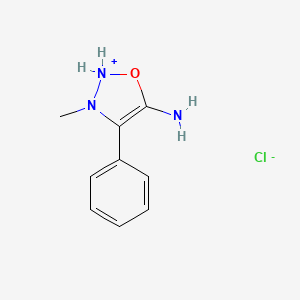
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
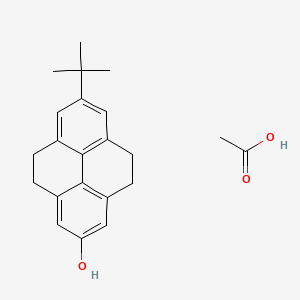
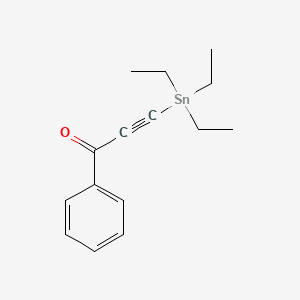
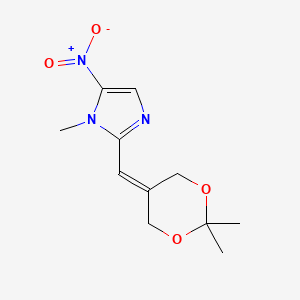
![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
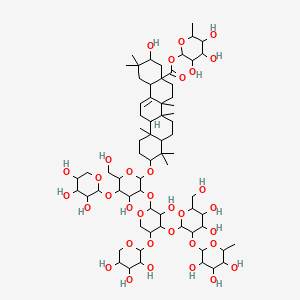
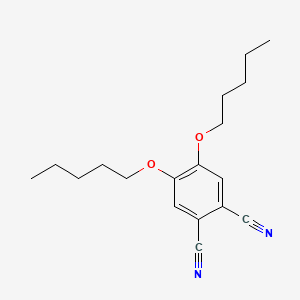
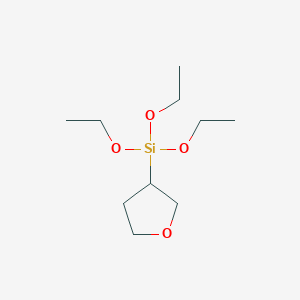
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
